
1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of pyrrolidines. CPPU is widely used in the agricultural industry to improve the yield and quality of crops. In recent years, CPPU has gained attention in scientific research for its potential applications in various fields, including medicine, biotechnology, and environmental science.
Wissenschaftliche Forschungsanwendungen
Cyclization and Chemical Synthesis Techniques
Research has explored the intramolecular cyclization of specific compounds, highlighting methodologies that can be relevant to synthesizing complex molecules, including those similar to the requested compound. One study describes the cyclization of 3,4-epoxy alcohols leading to oxetane formation, a process that might be applicable to the synthesis or functionalization of the compound (MuraiAkio et al., 1977). Such methodologies are crucial for developing new materials and drugs by manipulating molecular frameworks.
Progesterone Receptor Modulators
Research into progesterone receptor (PR) modulators has revealed the design and synthesis of compounds that can be used in female healthcare. Although the specific structure of "1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea" was not mentioned, related compounds have shown promise in contraception, fibroids, endometriosis, and certain breast cancers. This suggests potential research applications in studying hormone-related conditions and developing targeted therapies (A. Fensome et al., 2008).
Crystal Packing and Material Science
Studies on the molecular structures of compounds containing cyclohexane, pyridine, and other functionalities have elucidated the importance of various non-covalent interactions in crystal packing. These interactions are critical for understanding and designing new materials with specific properties, such as polymers and catalysts. For instance, research on N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has provided insights into how these molecular interactions influence the solid-state structure, potentially guiding the synthesis of materials with desired mechanical, optical, or electronic properties (C. Lai et al., 2006).
Antibacterial Agents
Research into antibacterial agents has led to the synthesis of compounds with structures featuring cyclohexylamino groups, showcasing the potential for creating new antibiotics. Although not directly related to "1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea," these studies highlight the broader context of chemical synthesis aimed at addressing antibiotic resistance, suggesting potential research applications in developing novel antimicrobial compounds (D. Bouzard et al., 1992).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-22(15-7-5-4-6-8-15)20(25)21-14-11-19(24)23(13-14)16-9-10-17(26-2)18(12-16)27-3/h9-10,12,14-15H,4-8,11,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOKDSCWRYEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-indazol-6-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2698763.png)
![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)
![(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2698767.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2698772.png)
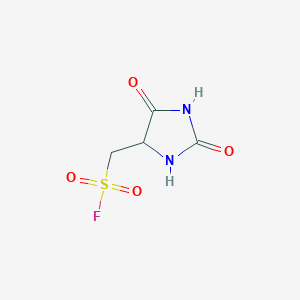

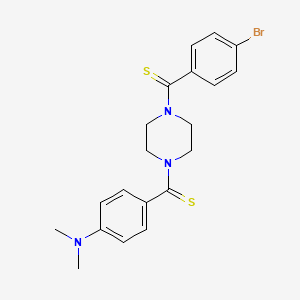
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2698776.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride](/img/structure/B2698778.png)
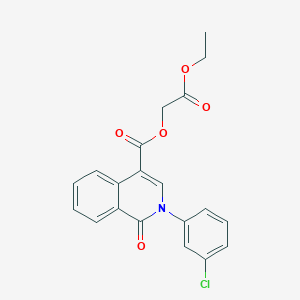
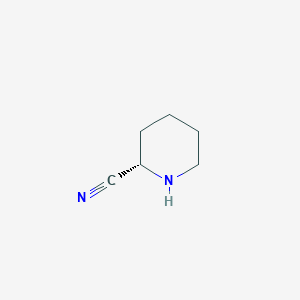
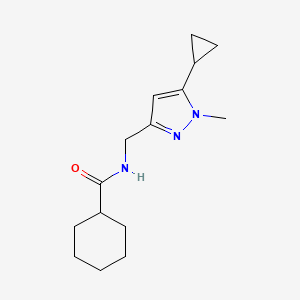
![7-ethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2698784.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2698785.png)